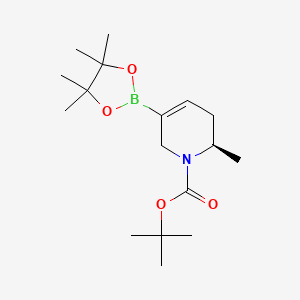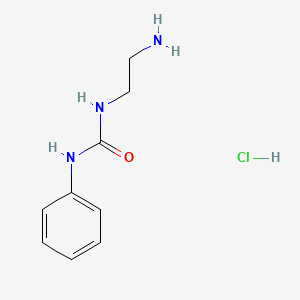![molecular formula C10H8Cl2N4O2 B2415378 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 400080-22-0](/img/structure/B2415378.png)
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide, also known as DCMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMT is a heterocyclic compound containing a triazole ring, a carboxamide group, and two chlorinated phenoxy groups. It has been used in a variety of research settings, including as an inhibitor of enzymes, as a drug candidate, and as a tool for studying the effects of environmental pollutants.
Aplicaciones Científicas De Investigación
Herbicide Formulations
The compound is used in the formulation of herbicides . It’s part of a controlled-release system that reduces the volatilization and leaching risks of pesticides . This improves the use efficiency and reduces the off-target effects of pesticides .
Nanocarrier-based Formulations
The compound is used in nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides . However, the complicated preparation process seriously restricts the large-scale application of nanopesticides in the agricultural field .
Advanced Oxidation Processes (AOPs)
The compound is used in advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) . These processes include ozonation, photocatalysis, photo-Fenton, and electrochemical processes . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .
Environmental Impact Studies
The compound is used in studies to understand its environmental and human health impacts . The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . Several treatments have been developed to degrade 2,4-D .
Synthesis of Pyrano Pyrimidine Carboxylate Derivatives
The compound is used in the synthesis of pyrano pyrimidine carboxylate derivatives. This involves a simple and efficient synthetic protocol for the production of these derivatives.
Fungicidal Activities
The compound is used in the synthesis of fungicides . The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-l,3,4-thiadiazole with substituted acyl chloride yields amide 2a-j in good yield .
Mecanismo De Acción
Target of Action
It’s structurally related to2,4-Dichlorophenoxyacetic acid (2,4-D) , a systemic herbicide that primarily targets broadleaf weeds .
Mode of Action
2,4-D kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
2,4-d, a structurally related compound, affects the plant growth hormone pathways, leading to uncontrolled growth and eventually death of the plant .
Result of Action
Based on the mode of action of 2,4-d, this compound might cause uncontrolled growth in targeted organisms, leading to their death .
Action Environment
A study on controlled release formulations of pesticides suggests that volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFDXVYQRQBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)


![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

